molecular formula C13H12O5 B14319838 (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate CAS No. 105420-91-5

(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate

Cat. No.: B14319838
CAS No.: 105420-91-5
M. Wt: 248.23 g/mol
InChI Key: RLKUARURRJIRCA-UHFFFAOYSA-N
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Description

(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate is an organic compound that features a furanone ring substituted with a methoxy group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate typically involves the esterification of (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methanol with benzoic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydride (NaH) to deprotonate the nucleophile.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furanone ring and benzoate ester can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl acetate
  • (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl propionate
  • (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl butyrate

Uniqueness

Compared to its analogs, (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate offers unique reactivity due to the presence of the benzoate ester. This functional group can participate in additional interactions and reactions, providing opportunities for further functionalization and application in diverse fields.

Properties

CAS No.

105420-91-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(2-methoxy-5-oxofuran-2-yl)methyl benzoate

InChI

InChI=1S/C13H12O5/c1-16-13(8-7-11(14)18-13)9-17-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

RLKUARURRJIRCA-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC(=O)O1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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